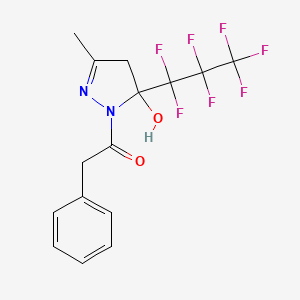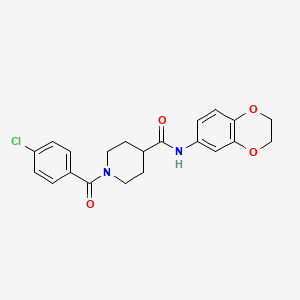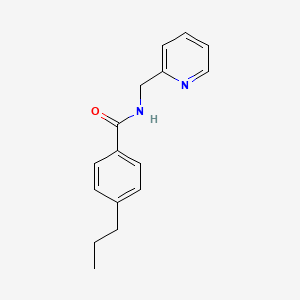
5-(heptafluoropropyl)-3-methyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(heptafluoropropyl)-3-methyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as HPPH or Photochlor and has been investigated for its use in photodynamic therapy for cancer treatment. In
作用机制
The mechanism of action of HPPH involves the absorption of light energy by the photosensitizer, which leads to the production of singlet oxygen and other reactive oxygen species that can damage cellular components, including DNA, proteins, and lipids. The damage caused by these reactive species can lead to cell death, which is the basis of photodynamic therapy.
Biochemical and Physiological Effects:
HPPH has been shown to accumulate in cancer cells selectively, which makes it an attractive candidate for photodynamic therapy. The compound has also been shown to have low toxicity in normal cells, which is an important consideration for any potential therapeutic agent. HPPH has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable outcome for cancer treatment.
实验室实验的优点和局限性
The advantages of using HPPH in lab experiments include its high selectivity for cancer cells, low toxicity in normal cells, and its ability to induce apoptosis in cancer cells. However, there are also some limitations to using HPPH, including the complex synthesis method, the need for careful control of reaction conditions, and the potential for photobleaching, which can reduce the effectiveness of the photosensitizer.
未来方向
There are several future directions for the research on HPPH. One area of interest is the development of new formulations of HPPH that can improve its solubility and bioavailability. Another area of research is the investigation of the use of HPPH in combination with other therapeutic agents, such as chemotherapy drugs or immunotherapies. Additionally, further studies are needed to better understand the mechanism of action of HPPH and to identify any potential side effects or limitations of its use in cancer treatment.
In conclusion, 5-(heptafluoropropyl)-3-methyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has shown promise in scientific research for its potential use in photodynamic therapy for cancer treatment. The synthesis of HPPH is a complex process that requires careful control of reaction conditions to obtain a high yield of the final product. HPPH has been shown to selectively accumulate in cancer cells and induce apoptosis, making it an attractive candidate for cancer treatment. However, there are also some limitations to using HPPH, and further research is needed to fully understand its potential applications and limitations.
合成方法
The synthesis of HPPH involves a series of chemical reactions that start with the reaction of heptafluoropropyl ketone with hydrazine hydrate to form 5-(heptafluoropropyl)-3-methyl-1H-pyrazole. This intermediate compound is then reacted with phenylacetyl chloride to obtain 5-(heptafluoropropyl)-3-methyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol. The synthesis of HPPH is a complex process that requires careful control of reaction conditions to obtain a high yield of the final product.
科学研究应用
HPPH has been investigated for its potential use in photodynamic therapy for cancer treatment. Photodynamic therapy is a non-invasive treatment that involves the use of a photosensitizer, such as HPPH, which is activated by light of a specific wavelength to produce reactive oxygen species that can destroy cancer cells. HPPH has been shown to be effective in preclinical studies against various types of cancer, including breast, prostate, and lung cancer.
属性
IUPAC Name |
1-[5-(1,1,2,2,3,3,3-heptafluoropropyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F7N2O2/c1-9-8-12(26,13(16,17)14(18,19)15(20,21)22)24(23-9)11(25)7-10-5-3-2-4-6-10/h2-6,26H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTPDXFTZFCCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(C(C(F)(F)F)(F)F)(F)F)O)C(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F7N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B5027993.png)
![2-[(4-bromobenzoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5027999.png)
![3-benzyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5028026.png)
![5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028027.png)
![5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5028046.png)
![3,7-dibenzoyl-1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5028062.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5028064.png)
![1-benzyl-3-(2-methoxyethyl)-8-(1,3-thiazol-2-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5028065.png)

![N-benzyl-N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B5028077.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-phenoxyacetamide](/img/structure/B5028081.png)

![4-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5028095.png)
![3-({1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B5028103.png)